2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine typically involves the introduction of trifluoromethyl and fluoro groups onto an ethanamine structure. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl functionality.
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine: A closely related compound with a different substitution pattern on the aromatic ring.
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: Another similar compound with a methyl group on the aromatic ring.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. This compound's unique trifluoromethyl and fluoro substitutions enhance its biological activity by modifying its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H7F4N
- Molecular Weight : 193.14 g/mol
- CAS Number : 886368-11-2
- IUPAC Name : 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of trifluoromethyl and fluoro groups enhances the compound's binding affinity, leading to modulation of enzyme activity and alteration in signal transduction pathways. These interactions can result in various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Signal Transduction : It can modulate pathways that influence cellular responses.
Biological Activity Overview
Recent studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies regarding its biological activity:
Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Study A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
Study B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
Study C | A549 | 1.54 | Inhibits proliferation through enzyme inhibition |
Study D | HeLa | 0.65 | Modulates p53 expression leading to apoptosis |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 0.48 μM, indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis by increasing caspase 3/7 activity, demonstrating its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific metabolic enzymes. The study found that it inhibited enzyme activity related to metabolic pathways crucial for cancer cell survival. This inhibition led to reduced proliferation rates in treated cell lines, suggesting a promising avenue for further research into its use as a targeted therapy .
Case Study 3: Signal Transduction Modulation
Research also highlighted the ability of this compound to alter signal transduction pathways in cancer cells. By modulating these pathways, the compound affected cellular responses to growth signals, leading to enhanced apoptosis and reduced tumor growth .
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
XCVKZMWHLJUYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C(F)(F)F)N |
Origin of Product |
United States |
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